Cas no 156635-89-1 ((4-(Benzyloxy)-2,6-difluorophenyl)boronic acid)

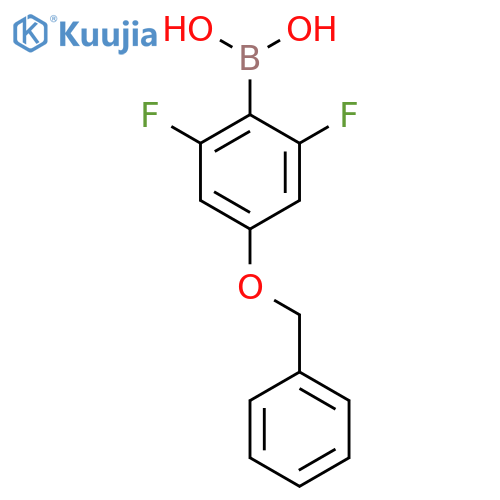

156635-89-1 structure

商品名:(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid

CAS番号:156635-89-1

MF:C13H11BF2O3

メガワット:264.032450914383

MDL:MFCD12026734

CID:841828

PubChem ID:44558179

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid

- 4-Benzyloxy-2,6-difluorophenylboronic acid

- [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid

- (4-(Benzyloxy)-2,6-difluorophenyl)boronicacid

- BENZYLOXY-2,6-DIFLUOROPHENYLBORONIC ACID

- 2,6-Difluoro-4-benzyloxyphenylboronicacid

- PC412025

- BC001161

- AX8161846

- AB0022521

- ST24026250

- (2,6-difluoro-4-phenylmethoxyphenyl)boronic acid

-

- MDL: MFCD12026734

- インチ: 1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2

- InChIKey: CDIXTACVWOYKES-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])=C(C=1B(O[H])O[H])F)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 264.076931g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 4

- どういたいしつりょう: 264.076931g/mol

- 単一同位体質量: 264.076931g/mol

- 水素結合トポロジー分子極性表面積: 49.7Ų

- 重原子数: 19

- 複雑さ: 263

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 49.69000

- LogP: 1.22360

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid セキュリティ情報

- 危険レベル:IRRITANT

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066587-25g |

(4-(Benzyloxy)-2,6-difluorophenyl)boronicacid |

156635-89-1 | 98% | 25g |

¥3469 | 2023-04-15 | |

| eNovation Chemicals LLC | D952264-25g |

Boronic acid, [2,6-difluoro-4-(phenylmethoxy)phenyl]- (9CI) |

156635-89-1 | 97% | 25g |

$485 | 2024-06-07 | |

| Enamine | EN300-1073569-0.25g |

[4-(benzyloxy)-2,6-difluorophenyl]boronic acid |

156635-89-1 | 95% | 0.25g |

$393.0 | 2023-10-28 | |

| Enamine | EN300-1073569-10.0g |

[4-(benzyloxy)-2,6-difluorophenyl]boronic acid |

156635-89-1 | 10g |

$793.0 | 2023-05-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066587-5g |

(4-(Benzyloxy)-2,6-difluorophenyl)boronicacid |

156635-89-1 | 98% | 5g |

¥1171 | 2023-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0515-1G |

(4-(benzyloxy)-2,6-difluorophenyl)boronic acid |

156635-89-1 | 95% | 1g |

¥ 1,009.00 | 2023-03-17 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H72192-1g |

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |

156635-89-1 | 95% | 1g |

¥1240 | 2023-09-19 | |

| Apollo Scientific | PC412025-10g |

4-Benzyloxy-2,6-difluorophenylboronic acid |

156635-89-1 | 95+% | 10g |

£252.00 | 2025-02-21 | |

| Alichem | A019108167-5g |

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |

156635-89-1 | 95% | 5g |

496.65 USD | 2021-06-17 | |

| abcr | AB309342-10 g |

4-Benzyloxy-2,6-difluorophenylboronic acid, 97%; . |

156635-89-1 | 97% | 10 g |

€469.80 | 2023-07-19 |

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

156635-89-1 ((4-(Benzyloxy)-2,6-difluorophenyl)boronic acid) 関連製品

- 90555-66-1((3-ethoxyphenyl)boronic acid)

- 78495-63-3((2-fluoro-6-methoxyphenyl)boronic acid)

- 142273-84-5(3-methoxymethylphebylboronic acid)

- 146631-00-7(p-Benzyloxyphenylboronic Acid)

- 1217500-53-2((2-(Benzyloxy)-6-fluorophenyl)boronic acid)

- 22237-13-4(p-Ethoxyphenylboronic Acid)

- 105365-51-3(4-N-butoxyphenylboronic acid)

- 133057-83-7(4-Benzyloxy-3-fluorophenylboronic acid)

- 166744-78-1(4-Benzyloxy-2-fluorophenylboronic acid)

- 1217500-68-9((5-(Benzyloxy)-2-fluorophenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156635-89-1)(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):181.0/274.0